APETx2 (H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL-Phe-DL-Tyr-DL-Arg-DL-Pro-DL-Ser-DL-Cys(3)-DL-Pro-DL-xiThr-DL-Asp-DL-Arg-Gly-DL-Tyr-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Tyr-DL-Phe-DL-Leu-Gly-DL-xiThr-DL-Cys(1)-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Ala-DL-Asp-OH) is a 42-amino acid peptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima. [, ] It belongs to a family of disulfide-rich peptides, characterized by a compact structure stabilized by three disulfide bridges. [] APETx2 is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3). [, , , , , , , , , , , , , ] ASICs are proton-gated cation channels found predominantly in the nervous system, playing a critical role in various physiological processes, including pain perception. [, , , ] Due to its high selectivity for ASIC3, APETx2 has become a valuable tool for investigating the role of this channel in pain pathways and other physiological processes. [, , , , ]
APETx2 is classified as a neurotoxin and belongs to a broader category of peptide toxins that interact with ion channels. It is specifically known for its role as an inhibitor of acid-sensing ion channels, which are important in nociception (the sensory perception of pain). The toxin's unique structure and function position it within the field of pharmacology and biochemistry, particularly in studies related to pain management.
The synthesis of APETx2 has been achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) combined with native chemical ligation (NCL). This approach allows for the efficient production of the peptide while ensuring proper folding and disulfide bond formation, which are crucial for its biological activity.
The synthesis process typically includes:
APETx2 consists of a linear sequence of amino acids that folds into a compact structure stabilized by disulfide bonds. The molecular formula is C₁₄H₁₈N₄O₁₄S₂, and it has a molecular weight of approximately 386 Da.
APETx2 interacts specifically with acid-sensing ion channel 3 through non-covalent binding interactions. The primary reaction involves the inhibition of channel activity upon binding, which can be characterized by electrophysiological techniques such as patch-clamp recordings.
The mechanism by which APETx2 exerts its effects involves several key steps:
APETx2 serves as an important research tool in various scientific fields:
APETx2 was first isolated in 2004 from the venom of the sea anemone Anthopleura elegantissima (now synonymized with Radianthus crispa), a species inhabiting Indo-Pacific coastal ecosystems. The purification employed bioassay-guided fractionation, combining reversed-phase and cation-exchange chromatography, to identify components inhibiting acid-evoked currents in sensory neurons. The peptide constitutes approximately 2% of the crude venom proteome and was identified as a 42-amino acid peptide with a molecular weight of 4561.13 Da. Its sequence (H-Gly-Thr-Ala-Cys⁴-Ser-Cys⁶-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys²⁰-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys³⁰-Arg-Tyr-Phe-Leu-Gly-Thr-Cys³⁷-Cys³⁸-Thr-Pro-Ala-Asp-OH) features six cysteine residues forming three disulfide bonds [1] [5].
Table 1: Core Biochemical Properties of APETx2
Property | Value |
---|---|
Source Organism | Anthopleura elegantissima (Sea Anemone) |
Molecular Weight | 4561.13 Da |
Amino Acid Residues | 42 |
Disulfide Bonds | Cys4-Cys37, Cys6-Cys30, Cys20-Cys38 |
Isoelectric Point (pI) | 9.59 |
Structural Class | All-β, defensin-like fold |
The discovery of APETx2 resulted from systematic screening of diverse animal venoms (scorpions, spiders, snakes, sea anemones) against ASIC3 channels expressed in Xenopus laevis oocytes. Venom fractions were assayed at dilutions of 1/1000, with the A. elegantissima fraction showing >80% inhibition of rat ASIC3 currents at pH 6. This functional screening approach leveraged the evolutionary optimization of venom peptides for ion channel modulation. High-throughput transcriptomics of sea anemone tissues (tentacles, mesenterial filaments) later revealed that APETx2-like peptides belong to structural class 1b toxins, encoded by genes expressed in venom-specific tissues [1] [7].
APETx2 belongs to the structural class 1b sea anemone toxins, characterized by a compact β-core stabilized by three disulfide bonds. It shares 64% sequence identity with APETx1 (a human ether-à-go-go-related gene (hERG) potassium channel blocker) and 34%–57% identity with BDS toxins (Kv3.4 potassium channel inhibitors). Despite structural homology, functional divergence is significant:
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